

# 7-Methylthieno[3,2-d]pyrimidine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 7-Methylthieno[3,2-d]pyrimidine

Cat. No.: B1455585

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For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of **7-Methylthieno[3,2-d]pyrimidine** and its derivatives, focusing on their chemical identifiers, synthesis, and biological significance.

The thieno[3,2-d]pyrimidine scaffold is a significant heterocyclic system in medicinal chemistry due to its structural similarity to purines, making it a key building block in the design of novel therapeutic agents. This guide focuses on **7-Methylthieno[3,2-d]pyrimidine** and its related compounds, offering a technical resource for researchers in drug discovery and development. While information on the parent compound, **7-Methylthieno[3,2-d]pyrimidine**, is limited, this guide also encompasses the broader class of **7-substituted** thieno[3,2-d]pyrimidine derivatives for which more extensive data are available.

## **Core Compound Identifiers**

The primary identifiers for **7-Methylthieno[3,2-d]pyrimidine** and its more frequently cited dione derivative are summarized below.



Identifier	7-Methylthieno[3,2-d]pyrimidine dione		
CAS Number	871013-26-2[1]	35265-81-7	
Molecular Formula	C7H6N2S[2]	C7H6N2O2S	
Molecular Weight	150.2 g/mol [2]	182.2 g/mol	

# Synthesis and Experimental Protocols

The synthesis of the thieno[3,2-d]pyrimidine core generally involves the construction of a substituted thiophene ring followed by the annulation of the pyrimidine ring. While a specific, detailed experimental protocol for the synthesis of the parent **7-Methylthieno[3,2-d]pyrimidine** is not readily available in the literature, a generalizable synthetic route for 7-substituted thieno[3,2-d]pyrimidine derivatives can be extrapolated from published methods.

A representative synthetic scheme often starts from a substituted 2-aminothiophene-3-carboxylate. The following is a generalized experimental protocol for the synthesis of a 7-substituted thieno[3,2-d]pyrimidin-4(3H)-one derivative, a common intermediate for further functionalization.

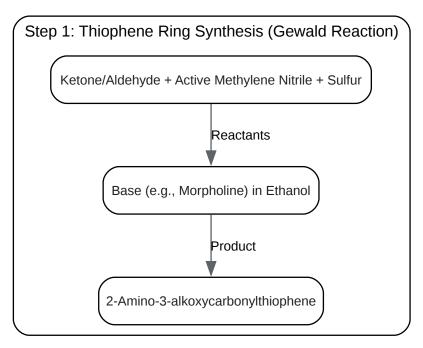
General Procedure for the Synthesis of 7-Substituted Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives:

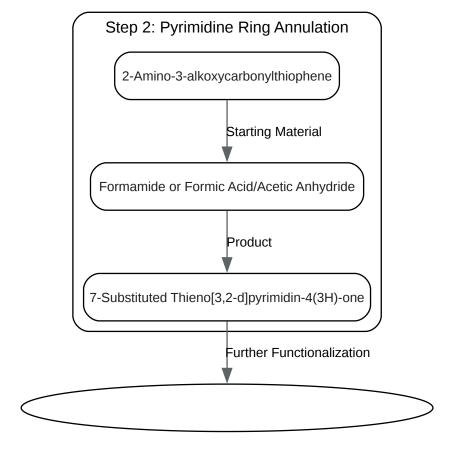
- Gewald Reaction to form the Thiophene Ring: A mixture of a suitable ketone or aldehyde, an
  active methylene nitrile (e.g., ethyl cyanoacetate), and elemental sulfur are reacted in the
  presence of a basic catalyst (e.g., morpholine or triethylamine) in a solvent such as ethanol.
  The reaction mixture is typically heated at reflux. Upon completion, the product, a 2-amino-3alkoxycarbonylthiophene, is isolated.
- Pyrimidine Ring Formation: The resulting 2-aminothiophene derivative is then reacted with formamide or a mixture of formic acid and acetic anhydride. This cyclization step is usually carried out at an elevated temperature to yield the thieno[3,2-d]pyrimidin-4(3H)-one core.

This synthetic workflow is illustrated in the following diagram:



General Synthetic Workflow for 7-Substituted Thieno[3,2-d]pyrimidines





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Caption: General Synthetic Workflow for 7-Substituted Thieno[3,2-d]pyrimidines.



# **Biological Activity and Therapeutic Potential**

Thieno[3,2-d]pyrimidine derivatives have garnered significant interest from the scientific community due to their diverse pharmacological activities. These compounds have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. The structural resemblance to endogenous purines allows them to interact with a variety of biological targets.

#### **Anticancer Activity**

A significant body of research has focused on the anticancer properties of thieno[3,2-d]pyrimidine derivatives. These compounds have been shown to inhibit various kinases, which are crucial for cancer cell proliferation and survival. For example, certain derivatives have demonstrated inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).

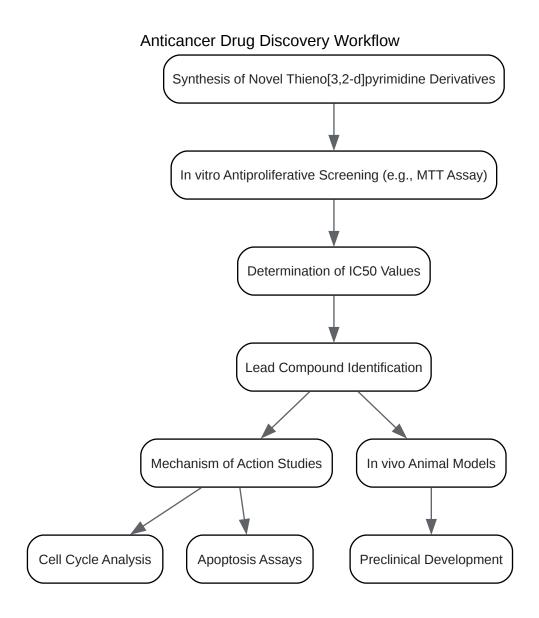
The following table summarizes the in vitro antiproliferative activity of selected thieno[3,2-d]pyrimidine derivatives against various cancer cell lines.

Compound Class	Target Cell Line	IC <sub>50</sub> (μM)	Reference
Halogenated Thieno[3,2- d]pyrimidines	L1210 (Leukemia)	Not specified, apoptosis induction observed	[3]
Pyrido[2,3-d]pyrimidine and Thieno[3,2-d]pyrimidine Derivatives	H1975 (Lung Cancer)	0.023 - 15.629	[4]
Thieno[2,3-d]pyrimidine Derivatives	MDA-MB-231 (Breast Cancer)	27.6	[5]
Tricyclic Thieno[3,2-d]pyrimidines	HeLa (Cervical), HT- 29 (Colon)	Inhibition rates up to 86% and 81% respectively	[6]



The mechanism of action for the anticancer effects of these compounds often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.

A logical workflow for the screening and evaluation of the anticancer potential of novel thieno[3,2-d]pyrimidine derivatives is presented below.



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Caption: Anticancer Drug Discovery Workflow.

### Conclusion



**7-Methylthieno[3,2-d]pyrimidine** and its derivatives represent a promising class of heterocyclic compounds with significant potential in drug discovery. Their versatile synthesis and diverse biological activities, particularly in the realm of oncology, make them attractive targets for further investigation. This technical guide provides a foundational understanding for researchers and professionals aiming to explore the therapeutic applications of this important chemical scaffold. Further research is warranted to fully elucidate the structure-activity relationships and mechanisms of action for specific derivatives.

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